molecular formula C7H8ClN3O2 B11897235 Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

Cat. No.: B11897235
M. Wt: 201.61 g/mol
InChI Key: QGGHLPLRDPIXRR-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C 7 H 8 ClN 3 O 2 and a molecular weight of 201.61 g/mol . It belongs to the class of pyrimidine derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery. The presence of both an amino and a chloro group on the pyrimidine ring makes it a versatile building block for further chemical synthesis. These functional groups allow for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse array of more complex molecules for screening and development . While the specific biological activities and applications of this exact compound are not fully detailed in the literature, analogous chloropyrimidine compounds are frequently employed in pharmaceutical research. For instance, closely related pyrimidine-based structures are key intermediates in the synthesis of potential therapeutic agents, such as dual A 2A /A 2B adenosine receptor antagonists investigated for their role in cancer immunotherapy . The structural features of this acetate ester make it a valuable intermediate for research purposes, particularly in constructing compound libraries aimed at discovering new bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate

InChI

InChI=1S/C7H8ClN3O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3,(H2,9,10,11)

InChI Key

QGGHLPLRDPIXRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Direct Esterification of Pyrimidine Intermediates

Patent CN104387329A describes esterification strategies for structurally related compounds, such as 2-(2-(6-chloropyrimidin-4-yloxy)phenyl)methyl acetate. Key steps include:

  • Alkaline Ring-Opening of Benzofuranone :

    • Reagents : Sodium methoxide in methanol.

    • Conditions : Reflux at 60–70°C.

    • Outcome : Generates a phenolate intermediate, which reacts with 4,6-dichloropyrimidine to form the ester-linked product.

Relevance to Target Compound :
While this method focuses on aryl esters, analogous nucleophilic acyl substitution could be employed. For example, reacting 4,6-dichloro-2-(chloromethyl)pyrimidine with methyl acetate in the presence of a base like triethylamine might yield the desired ester.

Optimization Parameters and Yield Enhancement

Temperature and Solvent Effects

  • Chlorination Efficiency : Elevated temperatures (70°C) maximize POCl₃ reactivity, while acetonitrile’s polar aprotic nature stabilizes intermediates.

  • Amination Selectivity : Lower temperatures (40–50°C) prevent over-amination at the 6-position chlorine.

  • Esterification : Methanol and THF are optimal for balancing solubility and reaction rates, as demonstrated in related syntheses.

Stoichiometric Ratios

  • Chlorination : A 1:2 molar ratio of 4,6-dihydroxy-2-methylpyrimidine to POCl₃ ensures complete substitution.

  • Esterification : Excess methyl glycolate (1.5–2.0 equivalents) drives the reaction to completion, minimizing unreacted pyrimidine.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm the methylene group adjacent to the ester, while δ 6.5–7.0 ppm corresponds to the pyrimidine proton.

  • ¹³C NMR : A signal at δ 170 ppm verifies the ester carbonyl group.

Mass Spectrometry

  • Molecular Ion : m/z 201.03 ([M+H]⁺) matches the calculated exact mass of 201.0305 Da.

  • Fragmentation : Loss of the acetate group (60 Da) generates a peak at m/z 141.02, consistent with the pyrimidine core.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Chlorination-AminationHigh selectivity for amino substitutionRequires additional esterification step90%
Direct EsterificationSingle-step synthesisLimited to aryl ester analogs85–90%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Industrial Applications: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Ethyl 2-(2-Amino-6-chloropyrimidin-4-yl)acetate (CAS: 30679-96-0)

Key Differences :

  • Ester Group : Ethyl ester (vs. methyl ester in the target compound) increases molecular weight (215.64 g/mol vs. ~201.6 g/mol for methyl) and may enhance lipophilicity.
  • Physical Properties : Boiling point (385.6°C at 760 mmHg) and flash point (187.0°C) reflect higher thermal stability compared to methyl analogs .
  • Applications : Ethyl esters are often preferred in prodrug design for improved bioavailability.

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate (CAS: 1261542-34-0)

Key Differences :

  • Substituents: Lacks the 2-amino group, reducing hydrogen-bonding capacity and altering reactivity.
  • Molecular Weight: 200.62 g/mol (lower due to absence of amino group) .
  • Synthetic Utility: The absence of the amino group simplifies synthesis but limits applications in targeted drug design.

Methyl 2-(4-Amino-6-chloropyrimidin-5-yl)acetate (CAS: 1402550-59-7)

Key Differences :

  • Substituent Positions: Amino group at position 4 (vs. position 2) and chlorine at position 5.
  • Molecular Formula : C7H8ClN3O2 (vs. C7H8ClN3O2 for the target compound; positional isomerism only) .
  • Biological Implications : Positional changes affect binding affinity in enzyme inhibition studies.

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Key Differences :

  • Applications : Demonstrated utility in antiviral and anticancer research due to sulfur-mediated interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate Not explicitly provided C7H8ClN3O2 ~201.6 (estimated) N/A 2-amino, 6-chloro, methyl ester
Ethyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate 30679-96-0 C8H10ClN3O2 215.64 385.6 2-amino, 6-chloro, ethyl ester
Ethyl 2-(6-chloro-4-pyrimidinyl)acetate 1261542-34-0 C8H9ClN2O2 200.62 N/A 6-chloro, ethyl ester
Methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate 1402550-59-7 C7H8ClN3O2 201.61 N/A 4-amino, 6-chloro, methyl ester

Biological Activity

Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate, a pyrimidine derivative, has been the subject of extensive research due to its notable biological activities. This article reviews its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by recent findings and case studies.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring, which contributes to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

Methyl 2 2 amino 6 chloropyrimidin 4 yl acetate\text{Methyl 2 2 amino 6 chloropyrimidin 4 yl acetate}

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been effective against various pathogens, including:

  • Gram-positive bacteria : Effective in inhibiting growth.
  • Gram-negative bacteria : Demonstrated antimicrobial action.
  • Fungi : Showed efficacy against certain fungal strains.

A study indicated that the compound's minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Key Findings:

  • IC50 Values : The IC50 value for COX inhibition was reported at approximately 0.04μmol0.04\,\mu mol, similar to that of celecoxib, a standard anti-inflammatory drug .

This suggests that this compound could serve as a potent alternative in treating inflammatory conditions.

3. Cytotoxicity Against Cancer Cells

Preliminary studies have suggested that this compound may induce cytotoxic effects in various cancer cell lines. Notably:

  • Mechanism of Action : It appears to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation.

A specific study highlighted its ability to reduce cell viability in cancer models by targeting apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes implicated in inflammatory processes and cancer progression.
  • Molecular Interactions : Molecular docking studies have shown that it interacts with specific receptors or enzymes, leading to altered biological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityIC50 (μmol)
Methyl 2-(6-chloropyrimidin-4-yloxy)phenyl-3-methoxyacrylateAntimicrobialTBD
Methyl 2-(6-chloropyrimidin-4-acetic acid methyl esterAnti-inflammatoryTBD
This compoundAntimicrobial, Anti-inflammatory~0.04

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A recent investigation revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for therapeutic applications .
  • Anti-inflammatory Research : Another study focused on its COX inhibition capabilities, demonstrating its effectiveness comparable to existing anti-inflammatory medications .
  • Cancer Research : Preliminary findings indicate that this compound can induce apoptosis in various cancer cell lines, suggesting avenues for further exploration in oncology .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-amino-6-chloropyrimidin-4-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-amino-4,6-dichloropyrimidine can react with methyl acetoacetate derivatives under basic conditions, followed by selective deprotection or functionalization. Critical parameters include temperature control (e.g., reflux in ethanol or THF), stoichiometric ratios, and catalysts like triethylamine. Purification often involves column chromatography or recrystallization . Multi-step sequences may yield intermediates with protective groups to prevent undesired side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Utilizes SHELX and Olex2 for structure refinement. Key parameters include R-factors (e.g., Rgt(F)=0.0544R_{gt}(F) = 0.0544) and hydrogen-bonding analysis to confirm dimerization or packing .
  • NMR : 1H^1H and 13C^13C NMR identify substituent positions (e.g., δ 5.28 ppm for -OCH2- groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calc. 348.0970, found 348.0971) .

Q. What safety precautions are necessary when handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation.
  • Emergency measures: Flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention for inhalation exposure .

Q. What in vitro assays evaluate its antimicrobial or anti-inflammatory potential?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Anti-inflammatory : COX-1/COX-2 inhibition assays or cytokine (e.g., IL-6, TNF-α) suppression in macrophage models .

Q. How do chloro and amino substituents influence pyrimidine ring reactivity?

The chloro group acts as a leaving group in nucleophilic substitutions, while the amino group directs electrophilic attacks to specific positions (e.g., para to NH2). Steric hindrance from substituents may reduce regioselectivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in molecular conformation be resolved?

Discrepancies in torsion angles (e.g., C3–C4–C6–C9 = −126.2°) or hydrogen-bonding patterns require cross-validation using multiple software (CrysAlisPRO, SHELXL) and high-resolution data (θmax > 65°). Twinned crystals may necessitate specialized refinement protocols .

Q. What strategies optimize yield in pyrimidine ring functionalization?

  • Reaction time : Shorter durations (e.g., 15 minutes) reduce byproduct formation in coupling reactions .
  • Catalysts : Palladium complexes enhance cross-coupling efficiency.
  • Protecting groups : tert-Butoxycarbonyl (Boc) shields amino groups during selective substitutions .

Q. How do 3D-QSAR models predict bioactivity of derivatives?

3D-QSAR uses molecular descriptors like electrostatic potential, hydrophobicity, and steric bulk. For example, bicyclic moieties (e.g., norbornene) improve steric complementarity in enzyme binding pockets. Validation via leave-one-out cross-checking ensures model robustness .

Q. What challenges arise in regioselective functionalization at the pyrimidine 4-position?

Competing reactivity at the 2- and 6-positions can occur. Solutions include:

  • Directing groups : Electron-donating substituents (e.g., -OCH3) guide electrophiles to the 4-position.
  • Microwave-assisted synthesis : Enhances kinetic control for selective reactions .

Q. Which analytical techniques identify synthesis byproducts?

  • HPLC/LC-MS : Detects impurities at ppm levels using reverse-phase columns.
  • NMR DOSY : Differentiates byproducts via diffusion coefficients.
  • Reference standards : Compare retention times and fragmentation patterns with commercial analogs .

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